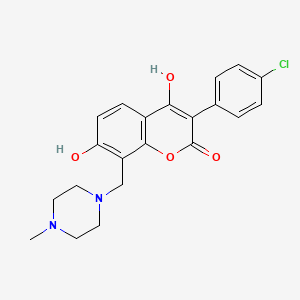
2-(3-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is known for its ability to interact with specific biochemical pathways in the body, which makes it a promising candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research by Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. Their study revealed insights into the formation of gels and crystalline solids upon treatment with different acids, highlighting the structural versatility and potential for forming inclusion compounds with significant properties like enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Reactions
Al-Taifi, Abdel-Raheem, and Bakhite (2016) explored the synthesis of new tetrahydroquinolines, demonstrating the reactivity of similar compounds with various reagents to produce a range of products. This work underscores the utility of such compounds in synthetic organic chemistry, providing pathways to novel structures with potential biological or material applications (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Catalysis and Synthesis
Bonilla, Puerto Galvis, Méndez, and Kouznetsov (2016) developed an efficient approach for synthesizing N-(tetrahydroquinolinyl-4) amides with high diastereoselectivity, catalyzed by cerium(IV) salt. Their findings contribute to the field of catalytic synthesis, offering new methods for preparing complex molecules with defined stereochemistry, and highlighting potential applications in medicinal chemistry (Bonilla et al., 2016).
Comparative Metabolism Studies
Coleman, Linderman, Hodgson, and Rose (2000) conducted comparative metabolism studies of chloroacetamide herbicides, providing insights into the metabolic pathways in human and rat liver microsomes. Such studies are crucial for understanding the environmental and health impacts of related compounds, including potential toxicology and biodegradation pathways (Coleman et al., 2000).
Anti-tuberculosis Activity
Bai, Wang, Chen, Yuan, Xu, and Sun (2011) reported on the synthesis, crystal structure, computational study, and in vitro anti-tuberculosis activity of acetamide derivatives, highlighting the potential of similar compounds in the development of new therapeutic agents. Their work underscores the importance of structural analysis and biological evaluation in drug discovery processes (Bai et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-8-11-23(12-9-18)33(29,30)27-14-4-5-19-15-20(10-13-24(19)27)26-25(28)17-32-22-7-3-6-21(16-22)31-2/h3,6-13,15-16H,4-5,14,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSWWOAEAQCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



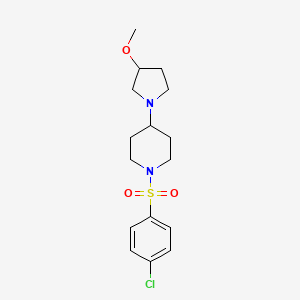
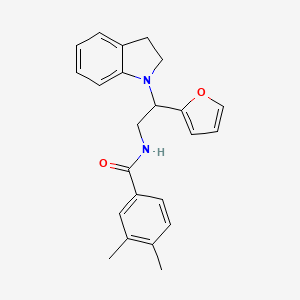
![4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide](/img/structure/B2681908.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
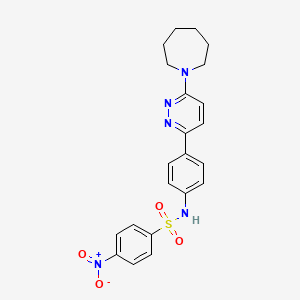

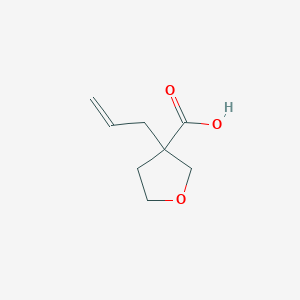
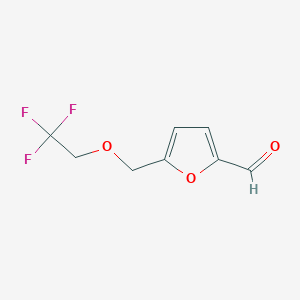
![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)
